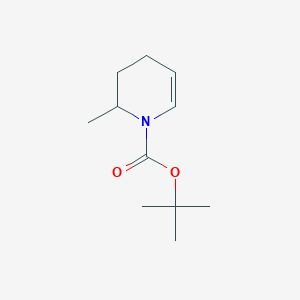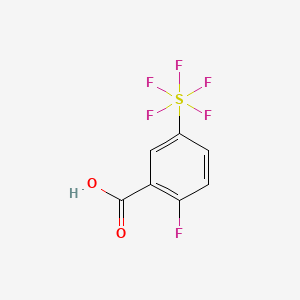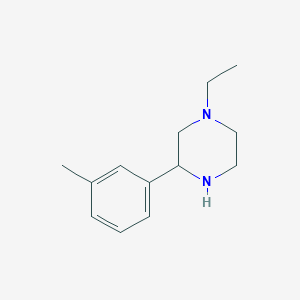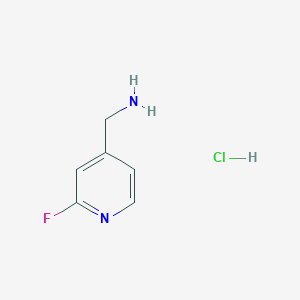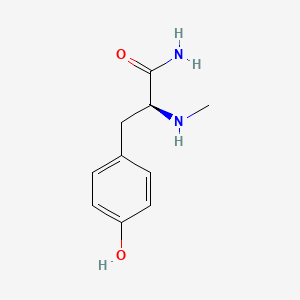
(S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide
説明
(S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide, or (S)-4-hydroxy-N-methyl-3-phenylpropanamide, is a chemical compound that has been used in a wide range of scientific research applications. It is an amide derivative of 3-phenylpropanolamine, a compound found in many plants and animals. This compound has a wide range of biochemical and physiological effects, making it an important tool in the study of various biological processes.
科学的研究の応用
Therapeutic Potential of MDMA and Related Compounds
- MDMA (3,4-methylenedioxymethamphetamine), a compound structurally related to (S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide, has been investigated for its potential therapeutic applications, including MDMA-assisted psychotherapy for treating posttraumatic stress disorder (PTSD), anxiety associated with autism, and alcohol use disorder. This research highlights the clinical utility of MDMA under controlled conditions, emphasizing its progression into Phase 3 trials for PTSD treatment (Sessa, Higbed, & Nutt, 2019).
Neurochemistry and Neurotoxicity
- Studies have explored the neurochemical effects and potential neurotoxicity of MDMA, providing insights into its acute and long-term impacts on brain function. This research contributes to understanding the risks and mechanisms of action associated with MDMA and similar compounds (McKenna & Peroutka, 1990).
Amyloid Imaging in Alzheimer's Disease
- Amyloid imaging research has utilized compounds that bind to amyloid plaques in the brain, offering a method to diagnose and track the progression of Alzheimer's disease. This application of chemical compounds in neuroimaging presents a significant advancement in understanding and managing neurodegenerative diseases (Nordberg, 2007).
Antimicrobial Activity of Eugenol
- Eugenol, a hydroxyphenyl propene found in essential oils, demonstrates broad-spectrum antimicrobial activity. This highlights the therapeutic potential of naturally occurring compounds in treating infections and their relevance in scientific research focused on identifying new antimicrobial agents (Marchese et al., 2017).
Advanced Oxidation Processes for Acetaminophen Degradation
- The degradation of acetaminophen by advanced oxidation processes (AOPs) has been reviewed, including pathways, by-products, and biotoxicity. This research into environmental chemistry and pharmaceutical pollutants underscores the importance of understanding and mitigating the environmental impact of chemical compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
特性
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-9(10(11)14)6-7-2-4-8(13)5-3-7/h2-5,9,12-13H,6H2,1H3,(H2,11,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHOSEJPAXZFCB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B1444641.png)
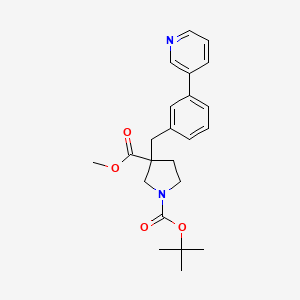
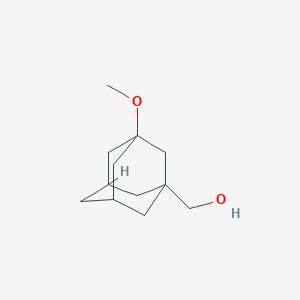
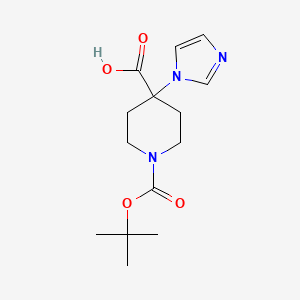
![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)
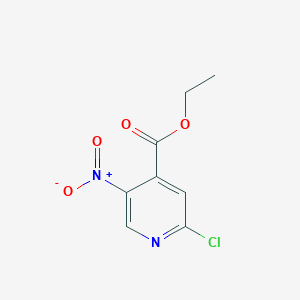
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)
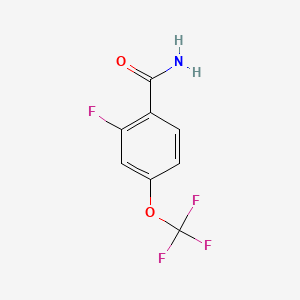

![5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1444657.png)
